2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Nucleophilic aromatic substitution Heterocyclic synthon Medicinal chemistry building block

Researchers planning antitubercular SAR campaigns need a reliable intermediate that enables both SNAr and condensation chemistry from a single scaffold. 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 17481-62-8) provides orthogonal 2-Cl and 3-CHO diversification handles. • Direct precursor to dUTPase inhibitor scaffolds (TB803, TB820 series) • Enables sequential SNAr with amines followed by Knoevenagel/Schiff base derivatization • 95-97% purity with batch-specific QC; ships under UN2811 (PG III); store at 2-8°C under inert gas

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
CAS No. 17481-62-8
Cat. No. B092336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS17481-62-8
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C(=O)N2C=C1)C=O)Cl
InChIInChI=1S/C9H5ClN2O2/c10-8-6(5-13)9(14)12-4-2-1-3-7(12)11-8/h1-5H
InChIKeyVHLHXLJSHPMFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.3 [ug/mL]

Compound Overview and Procurement Profile


2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 17481-62-8; MF: C₉H₅ClN₂O₂; MW: 208.60 g/mol) is a fused pyridine-pyrimidine heterocycle bearing a reactive 2-chloro substituent and a 3-carbaldehyde moiety on the 4-oxo-4H-pyrido[1,2-a]pyrimidine core [1]. The compound belongs to the privileged pyrido[1,2-a]pyrimidine scaffold, a well-documented pharmacophoric framework in drug discovery with demonstrated utility in antitubercular, antihypertensive, insecticidal, and anticancer programs [2]. It is listed under the National Cancer Institute (NCI) developmental therapeutics program as NSC 106678 and is commercially available from multiple reputable vendors at 95–97% purity with batch-specific QC documentation [1].

Why Generic Substitution Fails


Substituting 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with its closest structural analogs—namely 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 17326-26-0), 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 5418-94-0, which lacks the 3-carbaldehyde), or the 7-carboxaldehyde regioisomer (CAS 2683586-55-0)—fundamentally alters the compound's synthetic utility. The 2-chloro substituent serves as an effective leaving group for nucleophilic aromatic substitution (SNAr), enabling direct displacement with amines, hydrazines, and azides to generate diverse 2-aminated derivatives [1]. In contrast, the 2-hydroxy analog requires fundamentally different condensation chemistry via its enolic-OH and does not undergo direct SNAr displacement without prior activation [2]. The 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, lacking the 3-carbaldehyde, cannot participate in Knoevenagel condensations, Schiff base formation, or hydrazone derivatization—key transformation pathways enabled by the 3-formyl group. Furthermore, the 3-carbaldehyde regioisomer directs electrophilic and nucleophilic chemistry at a position electronically and sterically distinct from the 7-carboxaldehyde variant . For procurement decisions, selecting the incorrect analog compromises the entire synthetic route and necessitates re-validation of downstream chemistry.

Quantitative Differentiation Evidence


Nucleophilic Displacement: Chloro vs. Hydroxy Reactivity

The target compound's 2-chloro substituent enables direct nucleophilic aromatic substitution (SNAr) to yield 2-azido, 2-hydrazino, and 2-amino derivatives. In the model system of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (a close structural analog lacking only the 3-carbaldehyde), nucleophilic replacement with azide and hydrazine proceeded to give the corresponding 2-substituted products, which were further elaborated into novel heterotricyclic systems including pyrazolylpyridopyrimidines, dipyridopyrimidines, and pyridopyrimidopyrimidines [1]. The 2-hydroxy analog (CAS 17326-26-0), by contrast, reacts via its enolic tautomer through condensation with N- and C-nucleophiles—a mechanistically distinct pathway that does not permit direct displacement of the 2-substituent [2]. This substitution chemistry is fundamental to the compound's role as a versatile diversification point in parallel synthesis and SAR exploration.

Nucleophilic aromatic substitution Heterocyclic synthon Medicinal chemistry building block

Certified Purity and Batch Documentation

Two major commercial suppliers offer the compound with differing standard purity specifications and supporting documentation. Bidepharm (BD69299) supplies the compound at a standard purity of 97% and provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . AKSci (5668AD) supplies the compound at a minimum purity specification of 95% with SDS and Certificate of Analysis available upon request . For research applications requiring higher initial purity—such as direct use in sensitive catalytic reactions, biophysical assays, or as a reference standard—the 97% specification reduces the burden of pre-use purification and minimizes the risk of impurity-derived artifacts.

Quality assurance Analytical chemistry Procurement specification

Procurement Cost Efficiency Comparison

Among verified commercial suppliers, AKSci offers the compound at $65 per 250 mg, $329 per 2.5 g, and $543 per 5 g, with stock availability typically within 1 week . Santa Cruz Biotechnology (sc-274526) lists the compound at $158 per 250 mg . This represents a 2.4-fold price difference at the 250 mg scale. At the 5 g scale, AKSci's effective per-gram cost is approximately $109/g, while Santa Cruz's equivalent per-gram cost (extrapolated from the 250 mg unit price) is $632/g—a 5.8-fold difference. For laboratories planning multi-gram synthesis campaigns, this cost differential becomes a decisive procurement factor.

Procurement economics Cost-benefit analysis Laboratory supply chain

Predicted Physicochemical Property Profile

Predicted physicochemical parameters for the target compound include a boiling point of 325.1 ± 52.0 °C (at 760 mmHg), a density of 1.49 ± 0.1 g/cm³, and an aqueous solubility exceeding 31.3 µg/mL [1]. The computed XLogP3 value is 0.5, indicating balanced hydrophilic-lipophilic character [2]. The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors, with 1 rotatable bond (the 3-carbaldehyde group). For comparison, the 2-chloro-9-methyl analog (CAS 17326-27-1) exhibits a higher predicted boiling point of 332.4 ± 52.0 °C and slightly lower density of 1.43 ± 0.1 g/cm³ due to the additional methyl substituent . These predicted values inform solvent selection for reactions, storage condition requirements, and chromatographic purification method development.

Physicochemical characterization Formulation development Process chemistry

Transport and Hazard Classification

The compound is classified under DOT/IATA transport regulations as UN2811 (Toxic solids, organic, n.o.s.), Hazard Class 6.1 (Poison), Packing Group III . GHS classification per PubChem includes Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Skin Sensitization Category 1, Eye Irritation Category 2A (100% confidence), and Specific Target Organ Toxicity — Single Exposure Category 3 [1]. The GHS signal word is 'Danger.' The 2-chloro-9-methyl analog (CAS 17326-27-1) carries more severe acute toxicity classifications: H301 (Toxic if swallowed, Category 3), H311 (Toxic in contact with skin, Category 3), and H331 (Toxic if inhaled, Category 3) . The absence of the 9-methyl substituent in the target compound results in a comparatively less stringent acute toxicity profile, which has implications for laboratory handling requirements, personal protective equipment specifications, and shipping cost calculations.

Chemical safety Transport compliance Laboratory safety protocols

Priority Application Scenarios


Antitubercular Lead Optimization via SNAr Diversification

The 2-chloro substituent serves as the critical diversification handle for generating 2-amino-substituted pyrido[1,2-a]pyrimidine-3-carbaldehyde analogs through nucleophilic aromatic substitution. This chemistry directly enables the synthesis of compound classes exemplified by TB803 (2-allylamino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde) and TB820 (4-oxo-2-(pyrrolidin-1-yl)-pyrido[1,2-a]pyrimidine-3-carbaldehyde)—both identified as inhibitors of dUTPase (Rv2697), a vital enzyme in Mycobacterium tuberculosis nucleotide biosynthesis [1]. The 2-chloro compound is the logical starting material for systematic SAR exploration at the 2-position, where iterative substitution with diverse amine nucleophiles can probe steric and electronic requirements for target engagement. Note: Direct antitubercular MIC data for the 2-chloro-3-carbaldehyde compound itself is not available in the public domain; its primary value lies in its role as a late-stage diversification intermediate. Researchers planning antitubercular SAR campaigns should procure the 97% purity grade (Bidepharm) to minimize amine-reactive impurities that could confound biological assay results.

Heterocyclic Library Synthesis with Dual-Reactive Scaffold

The compound's 3-carbaldehyde functionality enables Knoevenagel condensations with active methylene compounds, Schiff base formation with primary amines, and hydrazone formation with hydrazines—each reaction class producing distinct chemotypes for screening library construction [2]. The simultaneous presence of the 2-chloro leaving group allows sequential or orthogonal functionalization: the aldehyde can be derivatized first (e.g., Knoevenagel with malononitrile or ethyl cyanoacetate), followed by SNAr at the 2-position, or vice versa. This dual-reactivity profile distinguishes the compound from the 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold (which lacks the aldehyde and cannot participate in condensation chemistry). The predicted moderate XLogP3 of 0.5 and aqueous solubility >31.3 µg/mL suggest compatibility with standard organic synthesis solvents (DMF, DMSO, EtOH) commonly used in library production. For high-throughput parallel synthesis, the AKSci 5 g scale at ~$109/g offers a cost-effective procurement option.

Agrochemical Discovery: Insecticide Lead Generation

The pyrido[1,2-a]pyrimidin-4-one core has been identified as a privileged scaffold for next-generation insecticide discovery, with recent publications demonstrating pyrido[1,2-a]pyrimidinone mesoionic compounds containing indole moieties as potential acetylcholine receptor insecticides [3]. The 2-chloro-3-carbaldehyde compound provides a functionalized entry point into this chemical space, where the aldehyde can be elaborated into diverse heterocyclic extensions (e.g., via condensation with hydrazines to form pyrazole-linked analogs) and the 2-chloro can be displaced with agrochemically relevant amines or thiols. The compound's GHS transport classification (UN2811, Packing Group III) and storage requirement (2–8 °C under inert atmosphere) are manageable within standard agrochemical research laboratory infrastructure.

Vendor Selection Based on Purity, Price, and Documentation

For research groups requiring the highest initial purity with documented batch-specific QC, Bidepharm (97%, NMR/HPLC/GC) is the preferred vendor. For cost-sensitive multi-gram campaigns, AKSci offers the most economical option at $543/5 g (~$109/g) with 95% minimum purity. Santa Cruz Biotechnology ($158/250 mg) may be suitable for small-scale pilot experiments where institutional purchasing agreements apply. All vendors ship the compound under UN2811 hazardous goods classification; researchers should confirm institutional hazmat receiving capabilities before ordering. Storage recommendations consistently specify 2–8 °C under inert gas (nitrogen or argon), away from moisture, to preserve aldehyde integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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